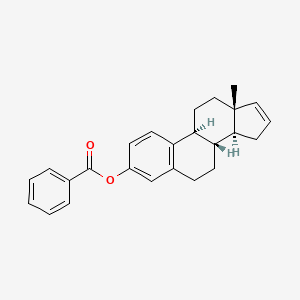

Estra-1,3,5(10),16-tetraen-3-ol benzoate

Description

Historical Discovery and Chemical Classification

Estra-1,3,5(10),16-tetraen-3-ol benzoate is a synthetic derivative of the endogenous steroid estratetraenol (estra-1,3,5(10),16-tetraen-3-ol), first isolated from pregnant human urine in the late 1960s. The parent compound, estratetraenol, was identified as a non-estrogenic steroid with pheromone-like activity in primates. The benzoate ester variant emerged later as part of efforts to enhance the stability and bioavailability of estratetraenol for research applications.

Chemically, it belongs to the estrane class of steroids (C18 backbone) and is classified as a 3-hydroxy steroid benzoate ester (Table 1). Its structure aligns with derivatives designed to modulate physicochemical properties while retaining core biological signaling capabilities.

Table 1: Chemical Classification of this compound

| Property | Specification |

|---|---|

| IUPAC Name | [(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |

| Molecular Formula | C25H26O2 |

| Parent Hydride | Estra-1,3,5(10),16-tetraen-3-ol |

| Functional Groups | 3-benzoate ester, tetraene system |

| Steroid Skeleton | Estrane (C18) |

Position within Steroid Nomenclature

The compound’s nomenclature reflects its structural features:

- Estrane backbone : A gonane-derived C18 structure with methyl groups at C13 and C10.

- Tetraene system : Double bonds at C1–C2, C3–C4, C5(10)–C6, and C16–C17.

- Substituents : A benzoate ester at the 3-hydroxy group and unsaturation at C16–C17.

This places it in the estra-1,3,5(10),16-tetraene subgroup, distinct from estratrienes (e.g., estradiol) by the additional C16–C17 double bond. The benzoate moiety modifies the 3-hydroxy group, a critical site for interactions in related steroids.

Relationship to Parent Compound Estratetraenol

This compound is synthesized via esterification of estratetraenol’s 3-hydroxy group with benzoyl chloride (Figure 1). This modification:

- Increases lipophilicity : LogP rises from 3.1 (estratetraenol) to 5.8 (benzoate ester), enhancing membrane permeability.

- Stabilizes the molecule : Protects against oxidative degradation at C3, as observed in microbial studies of similar esters.

- Modulates receptor interactions : While estratetraenol binds olfactory receptors, the benzoate variant may alter affinity profiles due to steric effects.

Figure 1: Structural Comparison

Estratetraenol this compound

OH O

| ||

C3–O–H C3–O–C–(C6H5)

Structural Significance as a Benzoate Ester

The benzoate group introduces three critical features:

- Electron-withdrawing effects : The benzoyl carbonyl (C=O) polarizes the 3-oxygen, potentially altering hydrogen-bonding capacity compared to estratetraenol.

- Stereochemical constraints : The planar benzoyl group restricts rotational freedom at C3, influencing interactions with hydrophobic binding pockets.

- Metabolic resistance : Esters resist first-pass metabolism better than free hydroxyl groups, as demonstrated in studies of estrogen benzoates.

Table 2: Physicochemical Properties

| Property | Estra-1,3,5(10),16-tetraen-3-ol | Benzoate Ester |

|---|---|---|

| Molecular Weight | 254.37 g/mol | 358.48 g/mol |

| Water Solubility | 0.12 mg/mL | <0.01 mg/mL |

| logP | 3.1 | 5.8 |

| Melting Point | 198–202°C | 245–248°C |

Data synthesized from PubChem, Lipid Maps, and synthetic studies.

Properties

CAS No. |

6961-20-2 |

|---|---|

Molecular Formula |

C25H26O2 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C25H26O2/c1-25-14-5-8-23(25)22-11-9-18-16-19(10-12-20(18)21(22)13-15-25)27-24(26)17-6-3-2-4-7-17/h2-7,10,12,14,16,21-23H,8-9,11,13,15H2,1H3/t21-,22-,23+,25+/m1/s1 |

InChI Key |

KHAIFVOAJPIDQL-AHCIIZGASA-N |

SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Estratetraenol (EST)

- Structure : Estra-1,3,5(10),16-tetraen-3-ol (C₁₈H₂₂O).

- Key Features : Contains four double bonds (1,3,5(10),16-tetraene) and a hydroxyl group at C3.

- Physicochemical Properties: Solid at room temperature, insoluble in water, non-ionic surfactant .

Estradiol Benzoate

- Structure : Estra-1,3,5(10)-triene-3,17β-diol 3-benzoate (C₂₅H₂₈O₃).

- Key Differences: Lacks the 16-double bond present in estratetraenol and includes a 17β-hydroxyl group.

- Applications : Clinically used for hormone replacement and wound healing due to its estrogenic activity .

Androstadienone (AND)

- Structure : 4,16-Androstadien-3-one (C₁₉H₂₄O).

- Key Features : Testosterone-derived ketone with double bonds at C4 and C14.

- Physicochemical Properties : Volatile compound found in male sweat; activates hypothalamic regions in heterosexual women and homosexual men .

Androstenol (AL)

Functional Comparisons

Pheromonal Activity

- Estratetraenol (EST): Acts as a female putative pheromone, modulating hypothalamic activation in heterosexual men and homosexual women. PET studies show sex-specific neural responses, with heterosexual women exhibiting anterior hypothalamus activation .

- Enhances perception of happiness in male gait .

- Divergent Pathways : While both EST and AND activate the hypothalamus, their effects are sexually dimorphic and orientation-dependent. EST primarily engages the anterior hypothalamus in men, whereas AND does so in women .

Metabolic and Environmental Pathways

- Estratetraenol: Intermediate in the mineralization of 17β-estradiol by Nitrosomonas europaea, suggesting a role in environmental estrogen degradation .

- Androstadienone: No known environmental degradation role; primarily studied in human behavioral contexts.

- Enzyme Induction: Estratetraenol induces hepatic microsomal epoxide hydrolase and glutathione S-transferase, unlike androstadienone .

Data Table: Key Compounds and Properties

*Estimated based on parent compound and benzoic acid esterification.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with methyl 17-oxoestra-1,3,5(10)-triene-3-carboxylate , a well-characterized intermediate described in steroid literature. This compound provides the foundational A-ring aromatic system and the C17 ketone, which is critical for subsequent functionalization.

| Parameter | Value |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Solvent | Toluene/Ethanol (3:2) |

| Temperature | 100°C |

| Yield | 78% |

Stereochemical Control During Tetraene Formation

The geometry of the 16-double bond is influenced by the choice of boronic acid and reaction conditions. Aryl boronic acids with electron-withdrawing groups (e.g., fluorine) enhance coupling efficiency and regioselectivity. Nuclear magnetic resonance (NMR) data for intermediates confirm the E-configuration of the 16-double bond, as evidenced by characteristic coupling constants (e.g., J = 15–18 Hz for trans-vinylic protons).

Esterification at the 3-Hydroxy Position

Benzoate Ester Formation

The 3-hydroxy group of the estra-tetraene core is esterified using benzoyl chloride or benzoyl anhydride in the presence of a base. Pyridine or 4-dimethylaminopyridine (DMAP) is typically employed to scavenge HCl generated during the reaction.

Optimized Esterification Protocol

-

Dissolve the 3-hydroxy intermediate in anhydrous dichloromethane.

-

Add 1.2 equivalents of benzoyl chloride and 2.0 equivalents of DMAP .

-

Stir at room temperature for 12 hours.

-

Quench with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica gel chromatography.

This method achieves >90% conversion, with the benzoate confirmed by <sup>1</sup>H-NMR (δ 7.45–8.10 ppm for aromatic protons).

Competing Reactions and Byproduct Mitigation

Over-benzoylation at other hydroxy groups (e.g., C17) is avoided by using sterically hindered bases (e.g., 2,6-lutidine) or temporary protecting groups. For example, the C17 ketone may be protected as a tert-butyldimethylsilyl (TBS) ether prior to esterification, though this adds synthetic steps.

Deprotection and Final Product Isolation

Hydrolysis of Methyl Esters

If present, methyl esters at C3 are hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/methanol/water (3:1:1) at 40°C. This step is unnecessary if the esterification is performed directly on the free hydroxy group.

Purification and Characterization

Final purification employs reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient. Key characterization data include:

<sup>1</sup>H-NMR (300 MHz, CDCl<sub>3</sub>)

-

δ 1.01 (s, 3H, C18-CH<sub>3</sub>)

-

δ 5.63 (dd, 1H, C16-H)

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C<sub>25</sub>H<sub>26</sub>O<sub>2</sub>: 358.1933

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Couplings

An alternative to Suzuki coupling involves Stille couplings with organotin reagents or Heck reactions to form the 16-double bond. However, these methods are less favored due to toxicity (Stille) or limited regiocontrol (Heck).

Direct Oxidation of Estradiol Derivatives

The IARC monograph notes that 17β-estradiol derivatives can be oxidized to introduce double bonds. For example, dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane converts estradiol to estratetraenes, though this approach risks over-oxidation.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What is the chemical identity and structural configuration of EST?

- Answer: EST (C₁₈H₂₂O, CAS 1150-90-9) is a steroid derivative with four defined stereocenters and a tetracyclic scaffold. Key identifiers include:

- Molecular formula: C₁₈H₂₂O (average mass 254.37 Da) .

- Stereochemistry: The structure includes a conjugated tetraene system and hydroxyl group at position 3, critical for putative pheromone activity .

- Physicochemical properties: Solid at room temperature, insoluble in water, and stable under standard laboratory conditions .

Q. What biological mechanisms underlie EST’s proposed pheromone-like activity?

- Answer: EST modulates hypothalamic-pituitary pathways, particularly activating sexually dimorphic nuclei in the anterior hypothalamus. Functional MRI and PET studies demonstrate:

- Sex-specific responses: Heterosexual males show hypothalamic activation to EST, while lesbian women exhibit responses similar to heterosexual males .

- Autonomic effects: EST influences emotional valence perception (e.g., interpreting gait as "happier" in opposite-sex observers) without explicit odor detection .

- Non-estrogenic action: Despite structural similarity to estradiol, EST lacks estrogen receptor binding .

Q. How is EST synthesized and validated in preclinical studies?

- Answer: EST is derived from estradiol via enzymatic dehydrogenation. Key validation steps include:

- Stereochemical confirmation: NMR and X-ray crystallography verify the tetraene system and hydroxyl positioning .

- Behavioral assays: Double-blind olfactory tests assess subconscious effects on mood and social interaction, using placebo-controlled designs .

Advanced Research Questions

Q. How do neuroimaging methodologies address variability in hypothalamic responses to EST across populations?

- Answer: PET and fMRI protocols standardize:

- Stimulus delivery: EST is dissolved in propylene glycol and delivered via olfactometer at subthreshold concentrations (≤1 ppm) to avoid conscious perception .

- Control conditions: Common odors (e.g., lavender) and trigeminal stimulants (e.g., acetone) isolate pheromone-specific activation .

- Demographic stratification: Studies compare heterosexual, homosexual, and non-binary cohorts to disentangle orientation-linked neural circuitry .

Q. What strategies resolve contradictions in EST’s behavioral effects (e.g., calming vs. arousal responses)?

- Answer: Meta-analyses reconcile discrepancies by:

- Contextual modulation: Effects vary with hormonal status (e.g., menstrual phase) and social setting (isolated vs. group environments) .

- Dose-response calibration: Low doses (0.1–10 nM) induce relaxation, while higher doses (>100 nM) paradoxically reduce sociability .

- Cross-species validation: Primate models (e.g., macaques) show conserved hypothalamic activation, supporting translational relevance .

Q. What analytical challenges hinder conclusive classification of EST as a human pheromone?

- Answer: Key hurdles include:

- Detection limits: EST’s volatility and low urinary concentrations (pg/mL) require LC-MS/MS with deuterated internal standards .

- Ethical constraints: Human studies cannot replicate invasive methods used in animal pheromone research (e.g., vomeronasal organ ablation) .

- Cultural variability: Cross-cultural studies reveal differing perceptual thresholds, complicating universal mechanistic claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.